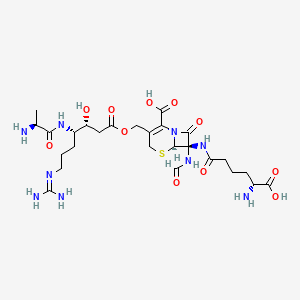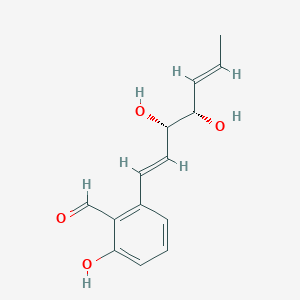
Benzenecarbothialdehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiobenzaldehyde is a thioaldehyde that is benzaldehyde in which the oxygen has been replaced by divalent sulfur. It is a thioaldehyde and a member of benzenes. It derives from a hydride of a toluene.
科学的研究の応用
Benzene Derivatives in Supramolecular Chemistry
Benzene derivatives like benzene-1,3,5-tricarboxamide have been extensively studied for their role in supramolecular chemistry, showcasing their versatility in applications ranging from nanotechnology to biomedical fields. These derivatives leverage their self-assembly properties and multivalent nature for innovative applications, marking a significant contribution to materials science and engineering (Cantekin, T. D. de Greef, & A. Palmans, 2012).
Benzene and its Metabolic Pathways
The metabolic pathways of benzene have been a focal point of toxicological research due to benzene's known carcinogenic properties. Studies have explored how benzene metabolites, such as trans,trans-muconaldehyde, interact with biological systems, contributing to our understanding of benzene's toxicological mechanisms and potential implications for similar compounds (Y. Oshiro, P. Balwierz, & G. Witz, 2001).
Hybrid Organic/Inorganic Benzene Analogs
Research into hybrid organic/inorganic benzene analogs, such as 1,2-dihydro-1,2-azaborine, expands the scope of benzene's chemical significance. These studies not only deepen our understanding of aromaticity and delocalization but also open new avenues for the application of benzene analogs in areas like hydrogen storage and BN-based ceramics, potentially relevant for derivatives like Benzenecarbothialdehyde (Adam J. V. Marwitz et al., 2009).
Benzene in Environmental and Health Research
The environmental impact and health effects of benzene, including its role in inducing leukemia and other cancers, have been extensively documented. This body of research provides a critical backdrop for evaluating the environmental and health implications of benzene derivatives, including potentially Benzenecarbothialdehyde, in occupational and environmental settings (Martyn T. Smith, 2010).
特性
製品名 |
Benzenecarbothialdehyde |
|---|---|
分子式 |
C7H6S |
分子量 |
122.19 g/mol |
IUPAC名 |
thiobenzaldehyde |
InChI |
InChI=1S/C7H6S/c8-6-7-4-2-1-3-5-7/h1-6H |
InChIキー |
ACOOSTZBTYEGER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=S |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



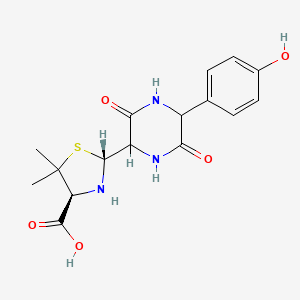

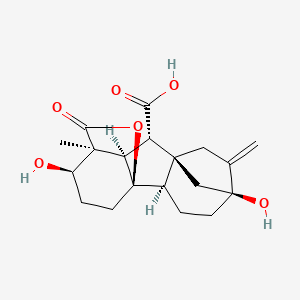


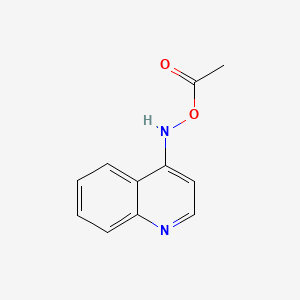
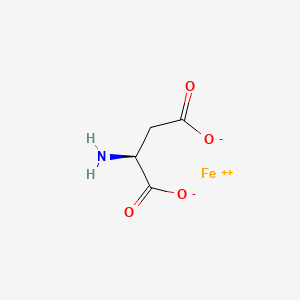
![4-chloro-N-(3,4-dimethoxyphenyl)-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1253451.png)
![2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)

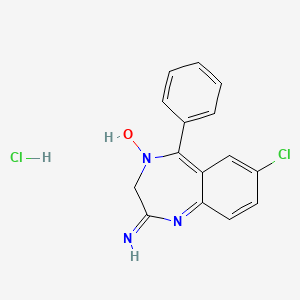
![(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B1253461.png)
